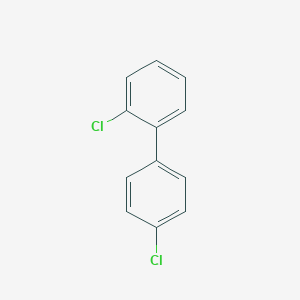

2,4'-Dichlorobiphenyl

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNIBRDIUNVOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022511 | |

| Record name | 2,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34883-43-7 | |

| Record name | PCB 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34883-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP086070W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Fate of 2,4 Dichlorobiphenyl

Environmental Transport and Distribution Mechanisms

The movement and partitioning of 2,4'-Dichlorobiphenyl within the environment are largely governed by its physicochemical properties, particularly its low water solubility and strong tendency to adsorb to organic matter. These characteristics influence its distribution in soil, sediment, and aquatic systems, as well as its potential to enter and move through food chains.

Adsorption to Environmental Matrices (e.g., Soil, Sediment)

This compound exhibits a strong affinity for particulate matter in the environment, leading to its significant adsorption to soil and sediment. This strong adsorption limits its mobility and leaching in soil, with lower chlorinated PCBs generally showing a greater tendency to leach compared to their more highly chlorinated counterparts. Once in the environment, PCBs like 2,4'-DCB are sorbed onto particles, including sediments and suspended particulates.

Research has shown that the sorption of this compound to marine sediment can be influenced by the presence of different types of black carbon. acs.org The partitioning of PCBs between sediment and water is a critical factor in determining their bioavailability and potential for transport. acs.org While some studies suggest that a significant portion of certain organic pollutants in sediment may not be readily available for equilibrium partitioning, 100% of polychlorinated biphenyls, including by extension 2,4'-DCB, were found to be available for this process in laboratory desorption experiments. acs.org

Table 1: Factors Influencing Adsorption of this compound

| Factor | Description | Reference |

| Organic Carbon Content | Higher organic carbon content in soil and sediment generally leads to increased adsorption of hydrophobic compounds like 2,4'-DCB. | |

| Particle Size | Smaller particles with a larger surface area-to-volume ratio can provide more sites for adsorption. | |

| Presence of Black Carbon | The type and amount of black carbon in sediment can significantly affect the sorption behavior of 2,4'-DCB. | acs.org |

| Aqueous Solubility | The low water solubility of 2,4'-DCB drives its partitioning from the aqueous phase to solid matrices. |

Bioaccumulation and Biomagnification Potential within Food Chains

The properties that cause this compound to adsorb strongly to environmental matrices also contribute to its potential for bioaccumulation and biomagnification. Bioaccumulation is the process where an organism absorbs a contaminant, like 2,4'-DCB, from its surroundings and food faster than it can eliminate it, leading to its buildup in tissues. epa.gov Biomagnification is the subsequent increase in the concentration of the substance as it moves up through the food chain from prey to predator. epa.gov

PCBs, in general, are known to bioaccumulate in living organisms, and their concentrations can increase with the age of the organism. nih.gov The log Kow value, a measure of a chemical's hydrophobicity, is an indicator of its potential for biomagnification. For this compound, a calculated log Kow of 5.07 has been reported, which is above the threshold of concern (log Kow > 4) for biomagnification. epa.gov However, the actual extent of biomagnification can be influenced by the organism's ability to metabolize the chemical. epa.gov

Biotransformation and Biodegradation Pathways

Despite their general persistence, polychlorinated biphenyls, including this compound, can be transformed and degraded by microbial populations in the environment. The extent and rate of degradation are dependent on factors such as the degree of chlorination and the specific microbial communities present.

Microbial Degradation of this compound

The breakdown of 2,4'-DCB in the environment is primarily mediated by microorganisms, particularly bacteria. nih.govnih.govunilag.edu.ng Both aerobic and anaerobic processes can contribute to its degradation, although the specific pathways and end products can differ. researchgate.net

Several bacterial strains have been identified and studied for their ability to degrade this compound. A consortium of two bacterial isolates, Pseudomonas sp. GSa and Pseudomonas sp. GSb, was found to assimilate 2,4'-DCB, achieving 90% degradation in culture. nih.gov These isolates, obtained from transformer oil-polluted soil, demonstrated different metabolic capabilities. nih.gov Pseudomonas sp. GSa was found to possess enzymes for dechlorination, an important step in the catabolism of 2,4'-DCB. nih.gov In contrast, Pseudomonas sp. GSb appeared to attack the non-chlorinated ring, potentially releasing toxic chlorinated intermediates. nih.gov

The psychrotolerant bacterium Hydrogenophaga sp. IA3-A, isolated from PCB-contaminated soils, has also been shown to cometabolically degrade 2,4'-DCB at low temperatures. researchgate.net This strain transformed 2,4'-DCB and accumulated an ortho-chlorinated meta-cleavage product. researchgate.net The degradation of 2,4'-DCB by this and other bacterial isolates often results in the production of chlorobenzoates as metabolic intermediates. unilag.edu.ngresearchgate.net For instance, the degradation of 2,4'-DCB by certain strains can lead to the formation of 4-chlorobenzoic acid (4-CBA). unilag.edu.ng

Table 2: Bacterial Strains Involved in this compound Degradation

| Bacterial Strain | Key Findings | Reference |

| Pseudomonas sp. GSa and GSb | A consortium of these strains achieved 90% degradation of 2,4'-DCB. GSa exhibits dechlorination activity, while GSb attacks the non-chlorinated ring. | nih.govnih.gov |

| Hydrogenophaga sp. IA3-A | This psychrotolerant strain cometabolically degrades 2,4'-DCB at low temperatures, producing chlorobenzoic acids. | researchgate.net |

| Various soil isolates | Bacteria isolated from contaminated African soils were able to grow on 2,4'-DCB, with degradation rates ranging from 11.2 to 30.3 nmol/min per 10^9 cells. | unilag.edu.ng |

The microbial degradation of this compound involves a series of enzymatic reactions. nih.govnih.gov Key enzyme types implicated in this process include dehalogenases, oxido-reductases, and dioxygenases. nih.govnih.govnih.gov

Dehalogenases are enzymes that catalyze the removal of halogen atoms from a molecule. nih.gov The activity of this compound dehalogenase has been detected in Pseudomonas sp. GSa, suggesting that dechlorination is a critical step in its catabolic pathway for 2,4'-DCB. nih.gov

Oxido-reductases , such as this compound-NADPH-oxido-reductase and 2,3-dihydroxybiphenyl-NADPH-oxido-reductase, have also been identified in Pseudomonas isolates degrading 2,4'-DCB. nih.gov These enzymes are involved in oxidation-reduction reactions that are central to the breakdown of the biphenyl (B1667301) structure.

Dioxygenases , particularly biphenyl dioxygenase, are crucial for the initial attack on the biphenyl rings. nih.gov These enzymes introduce two oxygen atoms to the aromatic ring, leading to the formation of dihydroxylated intermediates. nih.gov The degradation of 2,4'-DCB often proceeds through a meta-cleavage pathway, which involves the formation of intermediates like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoates (HOPDAs). nih.govunilag.edu.ngthegoodscentscompany.com

Table 3: Enzymes in this compound Biodegradation

| Enzyme | Function | Bacterial Source Example | Reference |

| This compound dehalogenase | Removes chlorine atoms from the biphenyl structure. | Pseudomonas sp. GSa | nih.gov |

| This compound-NADPH-oxido-reductase | Catalyzes oxidation-reduction reactions involving 2,4'-DCB. | Pseudomonas sp. GSa and GSb | nih.gov |

| 2,3-dihydroxybiphenyl-NADPH-oxido-reductase | Involved in the oxidation of dihydroxylated biphenyl intermediates. | Pseudomonas sp. GSa and GSb | nih.gov |

| Biphenyl dioxygenase | Initiates the degradation by adding two oxygen atoms to the biphenyl ring. | Burkholderia xenovorans LB400 | nih.gov |

| Catechol 2,3-dioxygenase | Cleaves the aromatic ring of catechol, a common intermediate. | Pseudomonas sp. consortium | nih.gov |

Metabolic Pathways: Meta-Cleavage and Formation of Intermediates (e.g., Phenol Compounds, Chlorobenzoic Acids, Chlorinated HOPDA, Catechol)

Fungal Biotransformation Mechanisms

Fungi, particularly white-rot fungi, represent another important group of microorganisms capable of degrading a wide range of persistent organic pollutants, including this compound. Their degradation mechanism is fundamentally different from that of bacteria.

White-rot fungi degrade PCBs through a non-specific, extracellular enzymatic system originally evolved to break down lignin (B12514952), a complex polymer in wood. nii.ac.jp This system includes powerful oxidative enzymes such as lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase . nii.ac.jpe3s-conferences.org These enzymes are secreted into the environment where they generate highly reactive free radicals that can attack a broad range of compounds, including PCBs. e3s-conferences.org

The ability of fungi to degrade PCBs is closely linked to their tolerance to these toxic compounds. The presence of PCBs can adversely affect fungal growth. tandfonline.com Therefore, a fungus's ability to tolerate PCBs is often considered an indicator of its potential for bioremediation. tandfonline.com Fungi have developed various detoxification mechanisms to cope with the presence of xenobiotics. uj.edu.pl

Different fungal species and even different strains within the same species exhibit varying capacities for PCB degradation. For example, Phanerochaete chrysosporium is a well-studied white-rot fungus known for its ability to degrade a range of PCB congeners. nih.gov The degradation capacity is influenced by culture conditions, such as nutrient levels. For instance, degradation of some PCB congeners by P. chrysosporium is enhanced in low-nitrogen media, which stimulates the production of ligninolytic enzymes. nih.gov

Role of White-Rot Fungi and Ligninolytic Enzymes (e.g., Laccase)

Abiotic Degradation Processes

In addition to biological transformation, this compound can also be degraded by non-biological, or abiotic, processes. Among these, photolytic degradation is considered a primary pathway.

Photolytic Degradation (Theoretical Considerations)

Photolytic degradation , or photolysis, is the breakdown of chemical compounds by light energy. In aquatic environments, photolysis is a significant degradation pathway for PCBs. wa.gov The theoretical basis for the photolytic degradation of this compound involves the absorption of ultraviolet (UV) radiation from sunlight. This absorption can excite the molecule to a higher energy state, making it more susceptible to chemical reactions.

The primary photolytic reaction for PCBs is reductive dechlorination, where a carbon-chlorine bond is broken, and the chlorine atom is replaced by a hydrogen atom, typically from the surrounding solvent (e.g., water). wa.gov This process leads to the formation of a less chlorinated PCB congener. The rate and efficiency of photolysis are dependent on factors such as the wavelength and intensity of light, the presence of photosensitizing substances in the water, and the specific chemical structure of the PCB congener. For some chlorinated aromatic compounds, the presence of dissolved organic matter can enhance photodegradation through the production of reactive oxygen species. rsc.org

Chemical Transformation in Environmental Systems (Theoretical Considerations)

The environmental transformation of this compound (2,4'-DCB) is a complex process governed by a combination of abiotic and biotic mechanisms. Theoretical considerations of these transformations focus on predicting the compound's reactivity and degradation pathways in various environmental compartments, including the atmosphere, water, and soil. These considerations are based on the molecule's inherent chemical structure and its interaction with environmental factors such as sunlight, reactive oxygen species, and microbial enzymes.

From a theoretical standpoint, the degradation of 2,4'-DCB can proceed through several primary pathways: photodegradation, oxidation, reduction, and hydrolysis. The position of the chlorine atoms on the biphenyl rings significantly influences the susceptibility of the molecule to these transformation processes.

Photochemical Transformation

Photolysis is considered a significant abiotic degradation pathway for 2,4'-DCB in the environment, particularly in aquatic systems and the atmosphere. Theoretical models suggest that the absorption of ultraviolet (UV) radiation can lead to the excitation of the 2,4'-DCB molecule, initiating a series of reactions.

The primary photochemical reaction for chlorinated aromatic compounds like 2,4'-DCB is reductive dechlorination, which involves the cleavage of a carbon-chlorine (C-Cl) bond. This process can occur through direct photolysis, where the molecule itself absorbs light energy, or through indirect (sensitized) photolysis, where other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the 2,4'-DCB molecule. Dissolved organic matter (DOM) in natural waters can act as a photosensitizer, producing reactive species like hydroxyl radicals (•OH) and singlet oxygen that can degrade 2,4'-DCB. nih.gov

Theoretical studies and experimental evidence suggest that the C-Cl bond at the ortho-position (2-position) is more susceptible to photolytic cleavage than the one at the para-position (4'-position). This is attributed to steric hindrance and the electronic effects of the chlorine substituents. The photodegradation of 2,4'-DCB can lead to the formation of monochlorobiphenyls and, ultimately, biphenyl through stepwise dechlorination. carnegiescience.edu

In addition to dechlorination, photochemical reactions can also lead to the formation of hydroxylated derivatives. carnegiescience.edu For instance, irradiation of 2,4'-DCB can produce monohydroxydichlorobiphenyls. acs.org

Atmospheric Oxidation

In the atmosphere, the primary degradation pathway for vapor-phase 2,4'-DCB is predicted to be its reaction with photochemically generated hydroxyl radicals (•OH). epa.gov Theoretical calculations and structure-activity relationship (SAR) models are used to estimate the rate constants for this reaction. The reaction proceeds primarily through the addition of the •OH radical to the aromatic rings, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react further with oxygen to form various degradation products, including chlorinated hydroxybiphenyls. The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals ranges from 1.5 to 15 days. epa.gov

Abiotic Hydrolysis

Theoretically, polychlorinated biphenyls, including 2,4'-DCB, are highly resistant to abiotic hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds in the aromatic rings are stable, and the biphenyl structure is not readily susceptible to nucleophilic attack by water. Therefore, hydrolysis is not considered a significant degradation pathway for 2,4'-DCB in the environment.

Biotic Transformations (Theoretical Pathways)

Microbial degradation is a key process in the environmental fate of 2,4'-DCB. Theoretical considerations of its biodegradation focus on the enzymatic pathways that microorganisms employ to break down this compound.

Aerobic Biodegradation: Under aerobic conditions, bacteria, particularly species of Pseudomonas and Burkholderia, are known to degrade 2,4'-DCB. acs.orgnih.govresearchgate.net The theoretical pathway involves the action of dioxygenase enzymes, which attack the biphenyl rings. The initial attack is typically on the non-chlorinated or less-chlorinated ring. For 2,4'-DCB, the dioxygenase enzyme is predicted to attack the unsubstituted ring at the 2',3'- or 5',6'-positions. This leads to the formation of a dihydrodiol intermediate. acs.org

Subsequent enzymatic reactions, including dehydrogenation and meta-cleavage of the ring, result in the formation of chlorinated benzoic acids as major intermediates. acs.orgnih.gov For example, the degradation of 2,4'-DCB has been shown to produce monochlorobenzoic acids. acs.org These intermediates can then be further metabolized.

Anaerobic Biodegradation: Under anaerobic conditions, the primary theoretical pathway for the transformation of higher chlorinated biphenyls is reductive dechlorination. While less chlorinated congeners like 2,4'-DCB are not the primary targets for this process compared to more highly chlorinated PCBs, the theoretical potential exists. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated biphenyls and eventually biphenyl.

The following tables summarize the theoretical transformation pathways and products of this compound.

Table 1: Theoretical Abiotic Transformation Pathways of this compound

| Transformation Process | Environmental Compartment | Primary Reactants | Theoretical Primary Products | Estimated Half-life/Rate |

| Photolysis | Water, Atmosphere | UV Radiation, Photosensitizers (e.g., DOM) | Monochlorobiphenyls, Biphenyl, Monohydroxydichlorobiphenyls | Variable, dependent on light intensity and sensitizer (B1316253) concentration |

| Atmospheric Oxidation | Atmosphere | Hydroxyl Radicals (•OH) | Chlorinated Hydroxybiphenyls | 1.5 - 15 days epa.gov |

| Hydrolysis | Water, Soil | Water | Considered negligible | Very long |

Table 2: Theoretical Biotic Transformation Pathways of this compound

| Transformation Process | Conditions | Key Microbial Enzymes | Theoretical Primary Intermediates |

| Aerobic Biodegradation | Aerobic | Biphenyl Dioxygenase | Dihydrodiols, Monochlorobenzoic acids |

| Anaerobic Reductive Dechlorination | Anaerobic | Dehalogenases | Monochlorobiphenyls, Biphenyl |

Toxicological Research on 2,4 Dichlorobiphenyl

Mechanisms of Toxicity

The toxicological profile of 2,4'-Dichlorobiphenyl (PCB 8) is multifaceted, involving complex interactions with cellular and molecular pathways. Its mechanisms of toxicity are primarily attributed to its nature as a non-dioxin-like polychlorinated biphenyl (B1667301) (PCB), which dictates its interaction with various cellular receptors and processes, leading to a range of adverse effects.

The toxicity of polychlorinated biphenyls (PCBs) is often categorized based on their ability to bind to the Aryl Hydrocarbon Receptor (AhR). t3db.canih.gov This binding initiates a cascade of events, altering the transcription of specific genes, particularly those involved in xenobiotic metabolism like the cytochrome P450 family. t3db.canih.gov

Dioxin-like PCBs: These compounds, which lack chlorine atoms in the ortho positions (positions 2, 2', 6, and 6'), can adopt a flat, coplanar structure. epa.govwikipedia.org This structural conformation is similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and allows for high-affinity binding to the AhR, leading to a spectrum of "dioxin-like" toxic effects. epa.govwikipedia.orgornl.gov The activation of the AhR pathway is considered a primary mechanism for the toxic effects of these congeners. t3db.canih.govornl.gov

Non-Dioxin-like PCBs: this compound is classified as a non-dioxin-like PCB. epa.gov The presence of a chlorine atom in an ortho position hinders the molecule's ability to assume a coplanar configuration. This structural difference prevents effective binding to the Aryl Hydrocarbon Receptor. epa.gov Consequently, this compound does not primarily exert its toxicity through the AhR-mediated pathway and its effects are categorized as "non-dioxin-like". epa.govosti.gov These effects are mediated through alternative toxicological mechanisms. researchgate.net

| PCB Classification | Structural Feature | AhR Binding | Primary Mechanism of Toxicity | Example |

| Dioxin-like | No ortho-chlorines (coplanar) | High Affinity | AhR-mediated gene transcription modulation t3db.canih.gov | 3,3',4,4'-Tetrachlorobiphenyl ornl.gov |

| Non-Dioxin-like | One or more ortho-chlorines (non-coplanar) | Low to No Affinity | Alternative pathways (e.g., disruption of cell signaling) epa.govosti.gov | This compound epa.gov |

Devoid of significant AhR-mediated activity, non-dioxin-like PCBs such as this compound interfere with fundamental cellular processes, notably signal transduction pathways.

Calcium Channels: A significant mechanism for non-dioxin-like PCB toxicity involves the disruption of intracellular calcium (Ca²⁺) homeostasis. t3db.canih.govosti.gov Research indicates these compounds can interfere with cellular calcium channels. t3db.canih.gov Some non-dioxin-like congeners have been shown to elevate cytosolic calcium concentrations by affecting its uptake into mitochondria and microsomes. osti.gov Another proposed mechanism involves the activation of ryanodine (B192298) receptors (RyR), which increases the open probability of the calcium channel, leading to the release of calcium from intracellular stores. osti.gov This disruption of calcium signaling can profoundly impact neuronal function and other cellular activities.

Dopamine (B1211576) Levels: Alterations in brain dopamine levels have been proposed as a key mechanism for the neurotoxic effects of PCBs. t3db.canih.govresearchgate.net Studies on related compounds suggest that exposure can lead to decreased dopamine concentrations, potentially impacting behavior and other physiological responses. This interference with dopaminergic systems may contribute to the neurobehavioral deficits observed following PCB exposure. osti.gov

This compound is recognized as a potential endocrine-disrupting compound. nih.gov The mechanisms involve interference with hormone synthesis, metabolism, and receptor binding.

Thyroid and Estrogen Systems: PCBs can disrupt endocrine function by altering the production of thyroid hormones and by binding to estrogen receptors. t3db.canih.gov This interaction can stimulate the growth of certain cancer cells and lead to other estrogenic effects, such as reproductive dysfunction. t3db.canih.gov

Metabolite Activity: Research has shown that hydroxylated metabolites of PCBs can be particularly potent endocrine disruptors. These metabolites can inhibit estrogen sulfotransferase, an enzyme crucial for regulating the activity of estrogen. t3db.ca This inhibition represents a novel pathway that helps explain the estrogenic activity of PCBs. t3db.ca

The metabolism of PCBs can lead to the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. biomedscidirect.com

ROS Formation: The metabolism of non-dioxin-like PCBs can produce semi-quinone intermediates, which react with oxygen to form quinones and superoxide (B77818) anions, a type of ROS. osti.gov PCB metabolites, particularly hydroxylated forms, have been shown to induce an increase in the steady-state levels of ROS. oup.comresearchgate.net This overproduction of ROS can damage cellular components like lipids, proteins, and DNA. biomedscidirect.com

Antioxidant System Disruption: PCB metabolites can induce oxidative stress not only by directly producing ROS but also by inhibiting antioxidant enzymes, thereby disturbing the cell's redox balance. acs.org

Decreased Membrane Potential: Studies on metabolites of similar dichlorobiphenyls have demonstrated that exposure can significantly decrease the mitochondrial membrane potential. nih.gov A reduction in ΔΨm impairs the driving force for mitochondrial processes, including calcium uptake and ATP production. oncotarget.com

Consequences of Disruption: A low mitochondrial membrane potential can trigger a cascade of detrimental events, including increased ROS production, depletion of ATP, and ultimately, the initiation of cell apoptosis and inflammatory responses. frontiersin.org This disruption of mitochondrial function is a key element in the cytotoxicity of certain PCB metabolites. nih.gov

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations and potentially leading to cancer. While the genotoxic profile of this compound itself is not extensively detailed in the provided results, the genotoxicity of PCBs and related chlorinated compounds is an area of significant research.

Metabolite-Induced Damage: Metabolites of PCBs are capable of inducing genotoxic effects. The formation of DNA adducts by related compounds has been observed, indicating direct interaction with genetic material. acs.org

Carcinogenic Classification: The International Agency for Research on Cancer (IARC) has classified dioxin-like PCBs as human carcinogens. wikipedia.org While this compound is a non-dioxin-like PCB, the broader class of compounds is associated with carcinogenicity. wikipedia.org Studies on other chlorinated organic compounds, such as 2,4-D, have shown they can cause DNA damage and increase the frequency of micronuclei in mammalian cells, which are indicators of genotoxic events. nih.govunlp.edu.ar

Mitochondrial Membrane Potential Alterations

Biological Metabolism and Metabolites of this compound

The biotransformation of this compound (PCB 8) is a critical determinant of its toxicological profile. The process involves a series of enzymatic reactions that aim to increase the polarity of this lipophilic compound, thereby facilitating its excretion from the body. However, this metabolic activation can also lead to the formation of reactive intermediates and metabolites with enhanced toxicity.

This compound, like other polychlorinated biphenyls (PCBs), can be absorbed into the body through inhalation, ingestion, and dermal contact. nih.gov Once absorbed, its lipophilic nature facilitates its distribution and accumulation in lipid-rich tissues such as the liver, adipose tissue, and skin. nih.gov It is transported in the blood, often bound to proteins like albumin. nih.gov

An investigation in an ovine model revealed that this compound was rapidly absorbed from the gastrointestinal tract directly into the vascular system, bypassing the lymphatic system, a pattern more typical of water-soluble compounds than of more highly chlorinated PCBs. nih.gov In this study, the compound and its derivatives were found associated with low-molecular-weight plasma components and were not significantly bound to plasma lipids. nih.gov The excretion of this compound and its metabolites primarily occurs via bile and feces. nih.gov The relatively slow metabolism of PCBs contributes to their tendency to accumulate in body tissues. nih.gov

| Route of Exposure | Primary Distribution Sites | Primary Excretion Route |

| Inhalation, Oral, Dermal | Liver, Adipose tissue, Skin | Bile, Feces |

This table summarizes the primary routes of exposure, distribution, and excretion for this compound.

The initial and rate-limiting step in the metabolism of this compound is oxidation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system located in the endoplasmic reticulum of liver cells and other tissues. nih.gov The specific CYP isozymes involved in the metabolism of a particular PCB congener are determined by the number and position of chlorine atoms on the biphenyl rings. Dioxin-like PCBs are known to induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family, by binding to the aryl hydrocarbon receptor (AhR).

Studies on dichlorobiphenyls have shown that the regioselectivity of hydroxylation is influenced by the chlorine substitution pattern and the specific CYP isozymes induced. acs.org For dichlorobiphenyls with chlorine atoms on each ring, the site of hydroxylation is influenced by the electronic properties of the chloro substituent. acs.org

The primary metabolites of this compound are hydroxylated derivatives (OH-PCBs). nih.gov The hydroxylation can occur at various positions on either of the two phenyl rings. Theoretically, a large number of mono-hydroxylated metabolites can be formed from the 209 possible PCB congeners. nih.gov

Following hydroxylation, the resulting OH-PCBs can undergo further conjugation reactions with endogenous molecules such as glucuronic acid and sulfate (B86663), forming more water-soluble glucuronide and sulfate conjugates. nih.gov These conjugation reactions are part of the Phase II metabolic pathway and further facilitate the excretion of the compound. The formation of these conjugates is a critical step in the detoxification and elimination of PCBs. nih.gov Another class of metabolites that can be formed are methyl sulfones (MeSO2-PCBs). nih.gov

Identified Hydroxylated Metabolites of this compound (PCB 8) nih.gov

| Metabolite | IUPAC Name |

| 3-OH-PCB 8 | 3-Hydroxy-2,4'-dichlorobiphenyl |

| 4-OH-PCB 8 | 4-Hydroxy-2,4'-dichlorobiphenyl |

| 5-OH-PCB 8 | 5-Hydroxy-2,4'-dichlorobiphenyl |

| 6-OH-PCB 8 | 6-Hydroxy-2,4'-dichlorobiphenyl |

| 2'-OH-PCB 8 | 2'-Hydroxy-2,4'-dichlorobiphenyl |

| 3'-OH-PCB 8 | 3'-Hydroxy-2,4'-dichlorobiphenyl |

This table lists the identified hydroxylated metabolites of this compound.

Furthermore, the metabolic activation of PCBs can lead to the formation of reactive intermediates, such as arene oxides, which are precursors to both hydroxylated metabolites and dihydrodiols. acs.org These reactive intermediates have the potential to bind covalently to cellular macromolecules like DNA, RNA, and proteins, which can lead to cytotoxicity and genotoxicity. The formation of reactive oxygen species during the metabolic process can also induce oxidative stress, a mechanism implicated in the neuroendocrine-disrupting effects of PCBs. nih.gov Studies on a related compound, 3,3'-dichlorobiphenyl (B134845) (PCB11), have shown that its hydroxylated metabolite can suppress cell growth and increase intracellular reactive oxygen species. researchgate.net

Formation of Hydroxylated Metabolites (OH-PCBs) and Other Conjugates (e.g., Sulfates, Methyl Sulfones)

Neurotoxicological Effects of this compound

Emerging research has highlighted the neurotoxic potential of certain PCB congeners, including this compound. These effects are often structure-dependent, with non-coplanar, ortho-substituted PCBs demonstrating distinct neurotoxic profiles compared to their coplanar counterparts.

Studies have demonstrated that this compound exhibits cytotoxic effects on neuronal cells, specifically cerebellar granule cells. nih.gov In one study, exposure of cerebellar granule cells to this compound resulted in cell death. nih.gov This loss of viability was associated with an increase in intracellular calcium concentration ([Ca2+]i) and a decrease in mitochondrial membrane potential. nih.gov However, the study also suggested that the influx of calcium was not the primary cause of cell death, nor was the change in mitochondrial membrane potential or the generation of free radicals. nih.gov This indicates that ortho-substituted PCBs like this compound are toxic to cerebellar granule cells through mechanisms that are not solely dependent on these common pathways of cytotoxicity. nih.gov Non-coplanar PCBs are known to activate protein kinase C (PKC) in cerebellar granule cells, which may be a key part of their mechanism of action. nih.gov

Summary of this compound's Effects on Cerebellar Granule Cells nih.gov

| Parameter | Observation |

| Cell Viability | Decreased |

| Intracellular Calcium ([Ca2+]i) | Increased |

| Mitochondrial Membrane Potential | Decreased |

| Reactive Oxygen Species (ROS) | No significant change |

This table summarizes the observed effects of this compound on various parameters in cerebellar granule cells.

Structure-Activity Relationships in Neurotoxicity, focusing on Ortho-Substitution

The neurotoxic potential of polychlorinated biphenyls (PCBs) is significantly influenced by their specific chemical structure, particularly the number and position of chlorine atoms on the biphenyl rings. Research has consistently shown that the substitution pattern, especially at the ortho positions (carbons 2, 2', 6, and 6'), is a critical determinant of the mechanism and magnitude of neurotoxicity. This compound (PCB 8) is an ortho-substituted congener, a class of PCBs often referred to as non-dioxin-like (NDL) due to their low affinity for the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov

Unlike dioxin-like PCBs, which are typically non-ortho substituted and exert toxicity primarily through AhR activation, ortho-substituted congeners like this compound are associated with direct neurotoxic effects through alternative pathways. nih.govnih.gov Structure-activity relationship (SAR) studies reveal that congeners with chlorine substitutions at ortho positions are generally more active in neuronal preparations in vitro compared to their non-ortho counterparts. nih.gov This increased activity is linked to the non-coplanar or twisted conformation that ortho chlorines impart to the biphenyl structure, which hinders rotation around the bond connecting the phenyl rings. nih.govoup.com

The neurotoxic mechanisms associated with ortho-substituted PCBs include the disruption of intracellular signaling pathways, alteration of neurotransmitter levels, and interference with calcium homeostasis. mdpi.comnih.gov For instance, studies comparing various PCB congeners have demonstrated that those with ortho substitutions are potent inducers of neurotoxic responses. oup.com Specifically, research on neutrophil activation, a process involving cellular signaling pathways also relevant to neuronal function, showed that this compound could stimulate the production of superoxide anions, indicating a direct effect on cellular activation processes. oup.com In contrast, non-ortho substituted, coplanar PCBs are often inactive in these assays. nih.gov

Comparative studies have highlighted that NDL PCBs, but not dioxin-like (DL) congeners, are responsible for depleting intracellular dopamine concentrations and altering calcium-dependent signaling. mdpi.com The structural characteristics that appear most critical for this in vitro activity are low lateral chlorine substitution (especially without para-substitution that promotes planarity) or a high degree of lateral substitution combined with ortho-substitution to prevent a planar configuration. nih.gov These findings underscore that the neurotoxicity of this compound is fundamentally linked to its ortho-substituted, non-coplanar structure, which dictates its interaction with specific cellular targets distinct from the AhR. mdpi.comnih.gov

Table 1: Structure-Activity Relationships of PCB Classes in Neurotoxicity

| PCB Class | Key Structural Feature | Example Congener | Primary Toxic Mechanism | Key Neurotoxic Effects |

|---|---|---|---|---|

| Non-Dioxin-Like (NDL) | One or more ortho-chlorines; non-coplanar structure mdpi.com | This compound | Alteration of Ca2+ homeostasis, dopamine depletion mdpi.comnih.gov | Direct neurotoxicity, disruption of intracellular signaling mdpi.comnih.gov |

| Dioxin-Like (DL) | No ortho-chlorines; coplanar structure mdpi.com | 3,3',4,4',5-Pentachlorobiphenyl | Aryl hydrocarbon receptor (AhR) activation nih.gov | Gene expression changes, indirect neurotoxicity nih.govt3db.ca |

Investigations into Intracellular Calcium and Mitochondrial Dysfunction in Neurotoxicity

A significant focus of research into the neurotoxicity of ortho-substituted PCBs, including this compound, has been their profound impact on intracellular calcium ([Ca2+]i) homeostasis and mitochondrial function. oup.comosti.gov These two cellular processes are intricately linked, as mitochondria play a crucial role in buffering cytosolic calcium levels, and disruptions in calcium signaling can, in turn, impair mitochondrial activity. osti.govunina.it

Studies have shown that ortho-substituted PCBs can cause a rapid increase in intracellular calcium concentrations in neuronal cells, such as cerebellar granule cells. oup.com This effect is often observed in parallel with a loss of cell membrane integrity. oup.com The mechanism for this calcium influx is multifaceted. Research indicates that neurotoxic congeners can inhibit the sequestration of Ca2+ by both mitochondria and microsomes (endoplasmic reticulum). osti.govnih.gov For example, 2,2'-dichlorobiphenyl (B50601), another ortho-substituted congener, was found to be a potent inhibitor of Ca2+ uptake by these organelles. nih.gov Furthermore, these congeners can inhibit Ca2+-ATPase, an essential enzyme for extruding calcium from the cell. nih.gov

Another proposed mechanism involves the sensitization of ryanodine receptors (RyR), which are calcium channels primarily located on the endoplasmic reticulum. osti.govgrantome.com Non-dioxin-like PCBs can activate these receptors, leading to an increased release of calcium from intracellular stores into the cytoplasm. osti.gov This disruption of calcium regulation is a critical event that can trigger a cascade of downstream effects, including the activation of protein kinases, altered gene expression, and ultimately, neuronal cell death. nih.govosti.gov

Mitochondrial dysfunction is another key consequence of exposure to these compounds. While a loss of mitochondrial membrane potential is not always identified as the primary cause of cell death induced by ortho-substituted PCBs, the disruption of calcium buffering by mitochondria is a significant stressor. oup.com The inability of mitochondria to effectively sequester excess cytosolic Ca2+ can lead to mitochondrial calcium overload, which promotes the generation of reactive oxygen species (ROS) and can initiate apoptotic pathways. osti.govbeyondpesticides.org Therefore, the neurotoxicity of this compound and related congeners is closely tied to their ability to disrupt the delicate balance of intracellular calcium, leading to mitochondrial stress and contributing to neuronal injury. osti.govnih.gov

Table 2: Effects of Ortho-Substituted PCBs on Cellular Mechanisms

| Cellular Target/Process | Observed Effect | Reference Congener(s) | Consequence for Neuronal Cells |

|---|---|---|---|

| Intracellular Calcium ([Ca2+]i) | Rapid and sustained increase. oup.comnih.gov | 2,2'-Dichlorobiphenyl | Disruption of signaling, excitotoxicity. nih.gov |

| Mitochondrial Ca2+ Sequestration | Potent inhibition of 45Ca2+ uptake. nih.gov | 2,2'-Dichlorobiphenyl | Impaired calcium buffering, mitochondrial stress. osti.govnih.gov |

| Microsomal Ca2+ Sequestration | Inhibition of 45Ca2+ uptake. nih.gov | 2,2'-Dichlorobiphenyl | Release of ER calcium stores, elevated cytosolic Ca2+. osti.gov |

| Ryanodine Receptors (RyR) | Activation and increased channel open probability. osti.gov | Non-dioxin-like PCBs | Enhanced release of calcium from intracellular stores. osti.gov |

| Synaptosomal Ca2+-ATPase | Inhibition of activity. nih.gov | 2,2'-Dichlorobiphenyl | Reduced calcium extrusion from the cell. nih.gov |

Immunological Ramifications

Exposure to polychlorinated biphenyls has been demonstrated to have significant effects on the immune system, which is considered a sensitive target for these compounds. epa.govcdc.gov The immunotoxic effects of PCBs are complex and can vary depending on the specific congener composition of the exposure. who.int While much of the research has focused on dioxin-like PCBs and their potent suppression of the immune system via the AhR, non-dioxin-like congeners such as this compound also contribute to immune modulation through different mechanisms. oup.comepa.gov

One of the key immunological effects of certain ortho-substituted PCBs is the activation of neutrophils, a type of white blood cell crucial for the innate immune response. oup.com Research has shown that this compound can directly stimulate neutrophils to produce superoxide anion (O₂⁻), a reactive oxygen species involved in killing pathogens. oup.com This activation suggests that the compound can trigger inflammatory signaling pathways within these immune cells. The structure-activity relationship for neutrophil activation by PCBs is distinct, with some studies indicating that ortho-substitution is a key feature for activity, while others show that some non-ortho congeners can also be active. oup.com This indicates that mechanisms independent of the Ah receptor are at play. oup.com

Reproductive and Developmental Toxicology

Polychlorinated biphenyls are recognized endocrine disruptors that can interfere with reproductive processes and normal development. t3db.caepa.gov The effects are often congener-specific, with different PCBs capable of producing estrogenic, anti-estrogenic, or other hormonal effects. t3db.cawho.int Exposure during critical developmental windows, such as gestation and lactation, is of particular concern as it can lead to adverse outcomes in offspring. mdpi.com

This compound, as a non-dioxin-like PCB, can contribute to reproductive and developmental toxicity through mechanisms that may include altering hormone levels and interacting with hormone receptors. t3db.ca Some PCBs and their metabolites are known to have estrogenic properties, which can be demonstrated by their ability to increase uterine weight in animal models. osti.gov This estrogenic activity can disrupt the normal function of the reproductive system. t3db.caosti.gov

Developmental neurotoxicity is a major area of concern for PCB exposure. mdpi.com The developing brain is uniquely vulnerable to these compounds, and exposure can lead to learning and memory deficits. unina.itgrantome.com The mechanisms underlying these effects are linked to the disruption of thyroid hormone homeostasis and direct effects on brain development, such as altering neuronal growth and synaptogenesis. mdpi.comosti.gov Non-dioxin-like congeners, in particular, have been implicated in these processes. mdpi.com Research suggests that these compounds can alter calcium-dependent signaling pathways that are critical for activity-dependent dendritic growth, a key process in establishing neuronal connectivity. grantome.com While specific teratology studies on this compound are limited in the available literature, research on related compounds and mixtures indicates potential for developmental abnormalities, including skeletal malformations and cleft palate in offspring following maternal exposure. deepdyve.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,2'-Dichlorobiphenyl |

| This compound |

| 3,3',4,4',5-Pentachlorobiphenyl |

| Calcium |

| Chlorine |

| Dopamine |

Ecological Impact and Risk Assessment of 2,4 Dichlorobiphenyl

Aquatic Ecosystems: Bioavailability and Effects on Aquatic Organisms

2,4'-Dichlorobiphenyl (PCB 8) is a synthetic organochloride compound that poses a significant threat to aquatic ecosystems due to its toxicity and persistence. nih.govt3db.ca It is classified as very toxic to aquatic life, with long-lasting effects. nih.govlgcstandards.com The bioavailability and impact of this compound on aquatic organisms are influenced by its physicochemical properties, particularly its low water solubility and high lipophilicity. tandfonline.com

This high hydrophobicity, estimated by the octanol-water partition coefficient (Kow), means that this compound has a strong tendency to partition from water into the fatty tissues of aquatic organisms. epa.gov The log Kow for this compound is approximately 5.07. epa.gov This property drives its bioaccumulation in aquatic life, with concentrations increasing up the food chain (biomagnification). epa.gov Fish and other aquatic organisms can take up this compound directly from contaminated water through respiration and from their diet. epa.gov

Once absorbed, this compound is not easily metabolized or excreted, leading to its accumulation in tissues with high lipid content. tandfonline.com Studies have documented the bioaccumulation of this compound in various fish species. For instance, a bioaccumulation factor (BAF) of 609-648 was observed in rainbow trout eggs. tandfonline.com In the Hudson River, the BAF for this compound in certain fish species was calculated to be between 5.07 and 5.67 (log BAF). epa.gov

The accumulation of this compound in aquatic organisms can lead to a range of adverse effects. While specific toxicity data for this compound is often part of broader studies on polychlorinated biphenyls (PCBs), the general toxicological profile of PCBs indicates potential for harm. nih.gov For example, exposure to certain PCBs has been linked to developmental effects in fish, such as reduced hatching rates and increased incidence of deformities in larvae. tandfonline.com In one study, while 2,4,6-trichlorophenol (B30397) significantly decreased hatching and increased deformations in rainbow trout eggs, 2,2'-dichlorobiphenyl (B50601) exposure resulted in deformation rates of 21% compared to 12% in controls. tandfonline.com

Furthermore, the presence of this compound and other PCBs in aquatic sediments can pose a long-term risk to benthic organisms. ca.gov Amphipod survival has been shown to be negatively correlated with total PCB concentrations in sediment. ca.gov

Table 1: Bioaccumulation and Toxicity Data for Dichlorobiphenyls in Aquatic Organisms

| Species | Compound | Exposure/Endpoint | Result | Reference |

|---|---|---|---|---|

| Rainbow trout (eggs) | 2,2'-Dichlorobiphenyl | Bioaccumulation Factor (BAF) | 609-648 | tandfonline.com |

| Rainbow trout (larvae) | 2,2'-Dichlorobiphenyl | Deformation Rate | 21% | tandfonline.com |

| Fish (Hudson River) | This compound | Log Bioaccumulation Factor (BAF) | 5.07 - 5.67 | epa.gov |

| Amphipods | Total PCBs | Survival | Negatively correlated with sediment concentration | ca.gov |

Terrestrial Ecosystems: Soil Contamination and Impact on Soil Biota

This compound enters terrestrial ecosystems through various pathways, including atmospheric deposition, land application of contaminated sewage sludge, and spills or leaks from industrial sources. cdc.gov Due to its strong sorption to organic matter, this compound is not readily leached from soil by water, leading to its persistence in the topsoil layers. nm.gov

The persistence of this compound in soil is a significant concern. Field studies have shown that it has a long half-life in soil, with estimates ranging from 210 to 330 days, and in some cases, as long as 1230 to 1920 days. epa.gov This persistence is attributed to the chlorine substitution pattern, which makes it resistant to microbial degradation.

Soil contamination with this compound can have adverse effects on soil biota, including microorganisms and invertebrates like earthworms. While specific studies on the direct impact of this compound on soil microbial communities are limited, research on PCBs in general indicates potential for disruption of microbial processes. scispace.com The presence of such contaminants can alter the structure and abundance of soil microorganisms, which are crucial for nutrient cycling and soil fertility. scispace.comresearchgate.net

Some microorganisms have demonstrated the ability to degrade this compound. For example, bacterial strains such as Pseudomonas sp. have been isolated from contaminated soils and have shown the capacity to use this compound as a carbon source. researchgate.netunilag.edu.ng The degradation process often involves the production of intermediate metabolites, such as chlorobenzoic acids. unilag.edu.ng Fungi, like the white rot fungus Phanerochaete chrysosporium, have also been shown to degrade dichlorobiphenyls, though the efficiency of degradation can be influenced by the degree of chlorination. tandfonline.comnih.gov

Earthworms can be affected by the presence of this compound in the soil. While they play a beneficial role in soil structure and nutrient cycling, they can also accumulate persistent organic pollutants. nih.govusda.gov The interaction between earthworms and soil contaminants is complex; while earthworms can help to aerate and mix the soil, potentially enhancing microbial degradation, they can also bioaccumulate these compounds, posing a risk to organisms higher up the food chain that may consume them.

Table 2: Persistence and Biodegradation of Dichlorobiphenyls in Soil

| Compound | Soil Type/Condition | Half-life (days) | Degrading Organism(s) | Reference |

|---|---|---|---|---|

| This compound | Sludge-amended soil | 1230 | - | epa.gov |

| 2,3-Dichlorobiphenyl | Sludge-amended soil | 1920 | - | |

| Dichlorobiphenyls (general) | Sludge-amended farmland | 210 - 330 | - | epa.gov |

| This compound | Polluted soil | - | Pseudomonas sp. | researchgate.netunilag.edu.ng |

| 3,3'-Dichlorobiphenyl (B134845) | Soil | <0.4% mineralization in 2 months | Pseudomonas alcaligenes, Pseudomonas putida | tandfonline.com |

Biomonitoring and Environmental Surveillance Methodologies for this compound

Effective monitoring of this compound in the environment is crucial for assessing contamination levels, understanding its fate and transport, and evaluating potential risks to ecosystems and human health. dtic.mil Various analytical methods are employed for the detection and quantification of this compound in different environmental matrices such as water, soil, sediment, and biological tissues. epri.com

The standard and most common analytical technique for PCB analysis, including this compound, is gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). epri.comgcms.cz EPA Method 8082A, for example, utilizes GC-ECD for the analysis of PCBs in various matrices. epri.com For more definitive identification and to overcome matrix interferences, GC coupled with mass spectrometry (GC-MS) is preferred. gcms.czsilcotek.com Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with tandem mass spectrometry (MS/MS) offer even higher separation and sensitivity for complex environmental samples. gcms.cz

Biomonitoring involves the use of living organisms to assess environmental contamination. dtic.mil Due to their tendency to bioaccumulate persistent organic pollutants, organisms such as fish, birds, and marine mammals are often used as indicators of PCB contamination in the environment. who.int Analysis of this compound concentrations in the tissues of these organisms provides an integrated measure of the bioavailable fraction of the contaminant over time. cdc.gov

In addition to traditional chemical analysis, innovative biomonitoring tools are being developed. For instance, whole-cell biosensors using genetically engineered microorganisms have shown promise for the rapid and sensitive detection of various PCB congeners. biorxiv.org These biosensors can be designed to produce a measurable signal, such as light or a color change, in the presence of the target compound. biorxiv.org

Environmental surveillance programs often involve the systematic collection and analysis of samples from various environmental compartments to track trends in contaminant levels over time and space. publications.gc.ca These programs are essential for evaluating the effectiveness of regulations aimed at reducing PCB contamination and for identifying ongoing sources of pollution. cdc.govwho.int

Table 3: Analytical Methods for the Detection of this compound

| Analytical Technique | Matrix | Detection Limit/Details | Reference |

|---|---|---|---|

| Gas Chromatography-Electron Capture Detection (GC-ECD) | General | EPA Method 8082A | epri.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Drinking Water | EPA Method 525.3 | rsc.org |

| Comprehensive Two-Dimensional Gas Chromatography-Tandem Mass Spectrometry (GC×GC-MS/MS) | Environmental Samples | High sensitivity and selectivity | gcms.cz |

| Genetically Recombinant Whole-Cell Biosensor | Aqueous Samples | Detection limit of 0.06-1 µM for various PCBs | biorxiv.org |

Remediation Strategies for 2,4 Dichlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. cluin.org This approach is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. cluin.orgresearchgate.net

Bioaugmentation involves the introduction of specific microorganisms or microbial consortia with known degradative capabilities to a contaminated site to enhance the breakdown of target pollutants. researchgate.net Several bacterial strains have been identified that can utilize 2,4'-DCB as a carbon source or co-metabolize it in the presence of other growth substrates.

Notably, consortia of Pseudomonas species have demonstrated the ability to degrade 2,4'-DCB. nih.gov One study reported that a consortium of two Pseudomonas sp. isolates, GSa and GSb, achieved 90% degradation of 2,4'-DCB, with catechol identified as a key intermediate. nih.gov These isolates were also capable of utilizing other PCB congeners and related compounds, suggesting their potential for in situ bioremediation. nih.gov

Other bacterial strains capable of degrading 2,4'-DCB include members of the genera Burkholderia, Rhodococcus, and Achromobacter. researchgate.net For instance, bacterial strains isolated from contaminated African soils were able to grow on 2,4'-DCB as a sole carbon and energy source. These isolates preferentially attacked the ortho-substituted ring of 2,4'-DCB. Similarly, Hydrogenophaga taeniospiralis IA3-A, a psychrotrophic bacterium, has shown the ability to cometabolize 2,4'-DCB at low temperatures. nih.gov Resting cells of this strain removed 68% and 83% of 500 µM 2,4'-DCB at 5°C and 30°C, respectively, after 72 hours. nih.gov

The table below summarizes some of the microbial strains and their efficiency in degrading 2,4'-Dichlorobiphenyl.

| Microbial Strain/Consortium | Degradation Condition | Degradation Efficiency | Reference |

| Pseudomonas spp. consortium (GSa and GSb) | Laboratory culture | 90% degradation | nih.gov |

| Hydrogenophaga taeniospiralis IA3-A | Resting cells, 5°C, 72 hours | 68% removal of 500 µM | nih.gov |

| Hydrogenophaga taeniospiralis IA3-A | Resting cells, 30°C, 72 hours | 83% removal of 500 µM | nih.gov |

| Bacterial isolates from African soils (SA-2, SA-4, SA-6) | Growth on 2,4'-diCB | High initial degradation rates |

The efficiency of bioremediation can be limited by factors such as the low bioavailability of hydrophobic compounds like 2,4'-DCB and the absence of suitable growth conditions for degrading microorganisms. Several strategies have been explored to overcome these limitations.

The addition of surfactants can enhance the bioavailability of PCBs to microorganisms. For example, the phytogenic biosurfactant saponin (B1150181) has been shown to improve the biodegradation of PCBs by Burkholderia xenovorans LB400. acs.org Time-series measurements indicated that saponin helped maintain the abundance of biphenyl (B1667301) dioxygenase (bphA) genes, which are crucial for PCB degradation. acs.org

Nutrient amendments are also critical for stimulating microbial activity. The addition of carbon sources can support co-metabolism, a process where microorganisms degrade a contaminant while utilizing another compound for growth. Biphenyl is a well-known growth substrate that enhances the co-metabolism of PCBs. suny.edu The presence of biphenyl induces the expression of enzymes that can also act on PCB congeners.

In situ bioremediation involves treating contaminated soil and groundwater in place, without excavation. suny.edu This approach is generally less expensive and disruptive than ex situ methods. suny.edu The application of bioaugmentation and biostimulation (the addition of nutrients and other growth-enhancing substances) are key in situ bioremediation strategies.

A consortium of Pseudomonas sp. GSa and GSb has been suggested as a promising candidate for in situ bioremediation of PCB-contaminated sites due to its ability to degrade a range of PCB congeners and related aromatic compounds. nih.gov The success of in situ bioremediation depends on various environmental factors, including soil type, temperature, pH, and the presence of other contaminants.

Factors Enhancing Bioremediation Efficiency (e.g., Surfactants, Nutrient Amendments)

Advanced Oxidation Processes (Conceptual or Research-Phase)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). kirj.ee AOPs are considered promising for the degradation of persistent organic pollutants like PCBs. researchgate.net

Research into AOPs for PCB degradation has explored various methods, including Fenton and photo-Fenton reactions, and persulfate activation. researchgate.netnih.gov For instance, a Fenton-like system using goethite as a catalyst has been shown to degrade 2,4,4'-trichlorobiphenyl (B50444) (PCB28), with up to 99% degradation observed after 48 hours. ebi.ac.uk The degradation rate was found to be dependent on the number of chlorine atoms in the biphenyl molecule. ebi.ac.uk

A novel approach using persulfate activated with thiosulfate (B1220275) has demonstrated high efficiency in degrading 2,2'-dichlorobiphenyl (B50601) (DCB) at a rapid rate. researchgate.net This suggests that AOPs could be a viable strategy for treating water contaminated with lower-chlorinated PCBs like 2,4'-DCB. However, these processes are often in the conceptual or research phase for specific application to 2,4'-DCB and require further investigation to determine their effectiveness and feasibility for large-scale remediation.

Phytoremediation (Conceptual or Research-Phase)

Phytoremediation is an in situ remediation strategy that uses plants to remove, degrade, or contain contaminants in soil, sediment, and water. nih.gov This "green" technology is cost-effective and aesthetically pleasing. nih.gov The mechanisms of phytoremediation for PCBs include phytoextraction (uptake and accumulation in plant tissues), phytotransformation (degradation by plant enzymes), and rhizoremediation (degradation by microorganisms in the root zone). nih.gov

Research has shown that plants can take up and metabolize lower-chlorinated PCBs. nih.gov Plant cells in culture have been observed to hydroxylate mono- and dichlorinated PCBs. nih.gov However, the efficiency of phytoremediation for PCBs is often limited by the hydrophobicity and chemical stability of these compounds. nih.gov

The potential for phytoremediation of 2,4'-DCB is largely conceptual and requires more specific research. The success of this approach would likely depend on identifying plant species that can effectively take up and degrade this specific congener, possibly in synergy with root-associated microbes. The use of amendments like cyclodextrins to increase the bioavailability of PCBs to plants is an area of active research that could enhance phytoremediation efficiency. researchgate.net

Analytical Methodologies for 2,4 Dichlorobiphenyl in Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 2,4'-dichlorobiphenyl, providing the necessary separation from other PCB congeners and matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and widely used technique for the identification and quantification of this compound. gcms.cznist.gov This method offers high sensitivity and selectivity, which is crucial for distinguishing between various PCB congeners that often coexist in environmental samples. gcms.cz In GC-MS analysis, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Research has demonstrated the use of GC-MS for analyzing this compound in various studies, including its biodegradation by microbial consortia. For instance, studies have used GC-MS to track the degradation of this compound by Pseudomonas species, identifying metabolic intermediates and confirming the extent of breakdown. nih.govnih.govnih.gov The Environmental Protection Agency (EPA) Method 8082A also specifies gas chromatography for the determination of PCBs, highlighting its importance in regulatory monitoring. epa.gov Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with tandem mass spectrometry (MS/MS) have been developed to enhance separation and sensitivity for analyzing PCBs in complex environmental samples. gcms.cz

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another valuable chromatographic technique employed in the analysis of PCBs, including this compound. nih.gov While GC-MS is more common for PCB analysis, HPLC offers advantages in specific applications, particularly for separating less volatile or thermally labile metabolites. One study presented a screening technique using HPLC to detect PCBs and p,p'-DDE in marine mammal blubber, modifying standard extraction and clean-up methods for HPLC analysis. nih.gov In some metabolic studies of other dichlorobiphenyls, ultra-high-performance liquid chromatography has been coupled with mass spectrometry to analyze cell culture media. researchgate.net

Use of Certified Reference Materials and Standards

The accuracy and reliability of analytical measurements for this compound are heavily dependent on the use of certified reference materials (CRMs) and analytical standards. These materials are of known purity and concentration and are used to calibrate analytical instruments, validate methods, and ensure the quality control of the data. chemservice.comaccustandard.com

Several suppliers offer certified reference materials for this compound (also known as PCB 8), often dissolved in a solvent like isooctane (B107328) at a specified concentration. accustandard.comvwr.com These standards are essential for quantitative analysis, allowing researchers to compare the response of the analytical instrument to the sample with its response to a known amount of the standard. The use of isotopically labeled standards, such as ¹³C-labeled PCBs, is also a common practice in methods like isotope dilution mass spectrometry to improve the accuracy of quantification by correcting for losses during sample preparation and analysis. gcms.cz

Table 1: Available Certified Reference Materials for this compound

| Product Name | CAS Number | Format/Matrix | Supplier |

|---|---|---|---|

| This compound BCR® | 34883-43-7 | Neat | Sigma-Aldrich |

| 2,4-Dichlorobiphenyl | 33284-50-3 | Neat (25 mg) | AccuStandard accustandard.com |

| This compound | 34883-43-7 | 100 µg/mL in Isooctane | AccuStandard accustandard.com |

| BCR-289 this compound | 34883-43-7 | Purity | JRC |

| This compound (PCB No. 8) | 34883-43-7 | 100 µg/ml in isooctane | LGC Standards vwr.com |

| 2,4-Dichlorobiphenyl Solution | 33284-50-3 | Analytical Standard | Chem Service chemservice.com |

| 2,4-Dichlorobiphenyl | 33284-50-3 | 35 µg/mL in Isooctane | AccuStandard accustandard.com |

Spectrometric Methods (e.g., UV Spectrometry for Metabolic Studies)

Spectrometric methods play a role in studying the metabolism of chlorinated biphenyls. In the context of metabolic studies of related compounds, spectrophotometric measurements, including UV spectrometry, have been used to monitor the formation of metabolic products. For example, in the study of 2,4,4'-trichlorobiphenyl (B50444) metabolism by Acinetobacter sp. P6, a spectrophotometer was used to observe the production of a meta-cleaved yellow compound, a key intermediate in the degradation pathway. tandfonline.com The spots of metabolites separated by techniques like thin-layer chromatography can be visualized under ultraviolet irradiation before extraction for mass spectrometric analysis. tandfonline.com While not a primary identification tool for the parent compound, UV spectrometry can be a valuable component of broader metabolic investigations.

Biosensor Development for Detection and Monitoring

In recent years, there has been growing interest in the development of biosensors for the rapid, cost-effective, and on-site detection of environmental pollutants like PCBs. biorxiv.orgnih.gov These devices utilize a biological recognition element, such as an enzyme or a whole cell, coupled with a transducer that converts the biological response into a measurable signal. nih.gov

Whole-Cell Biosensors

Whole-cell biosensors are a promising approach for monitoring PCBs. biorxiv.org These biosensors typically consist of genetically engineered microorganisms that produce a detectable signal, such as light or a color change, in the presence of the target analyte. nih.gov

A recent study developed an Escherichia coli whole-cell biosensor for the simultaneous detection of multiple PCB congeners. biorxiv.org This innovative sensor works by first converting PCBs into hydroxylated PCBs (OH-PCBs) using a degradation circuit. These OH-PCBs then act as high-affinity targets for a transcriptional factor-based sensing pathway, leading to a sensitive response. biorxiv.org This approach has shown the ability to detect various PCB homologues, with detection limits in the micromolar range. biorxiv.org Another study developed a whole-cell biosensor using Pseudomonas sp. that produces yellow metabolites from PCB oxidation, which can be measured through absorption spectra. mdpi.com While these biosensors show great potential for screening and monitoring, their detection limits may still be higher than those required for food and feed sample analysis, indicating a need for further development. mdpi.com

Principles of Substrate Recognition and Detection Limits

The analytical detection of this compound relies on principles that ensure both specific recognition of the molecule and sensitive quantification, often in the parts-per-billion (ppb) or even lower ranges. The primary methods involve chromatographic separation followed by detection, with immunoassays also offering a rapid screening alternative.

Gas chromatography (GC) is a cornerstone technique for the analysis of polychlorinated biphenyls (PCBs), including this compound. The principle of substrate recognition in GC is based on the differential partitioning of the analyte between a stationary phase within the GC column and a mobile gas phase. The specific retention time of this compound is a key identifier. When coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, detection limits for dichlorobiphenyl congeners can be as low as 0.8 µg/kg. For enhanced specificity and structural confirmation, mass spectrometry (MS) is often paired with GC (GC-MS). researchgate.net In GC-MS, the mass spectrometer separates and detects ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" for this compound that serves as a highly specific fingerprint. restek.com Advanced techniques like GC-quadrupole time-of-flight MS (GC-QTOF-MS) can provide further structural confirmation through detailed fragmentation patterns.

Immunoassays represent another approach to substrate recognition, relying on the highly specific binding between an antibody and the target analyte (antigen). semanticscholar.orgclu-in.org These methods, such as enzyme-linked immunosorbent assay (ELISA), are valued for their speed and cost-effectiveness. semanticscholar.org The principle involves developing antibodies that specifically recognize and bind to PCB structures. semanticscholar.orgclu-in.org While some immunoassays are designed to detect total PCBs, others can be developed with higher specificity for certain congeners or classes of PCBs. clu-in.org The sensitivity of these methods can be very high, with some ELISA tests for PCB mixtures achieving detection limits in the picogram per liter (pg/L) range. semanticscholar.org Fluorescence polarization immunoassay (FPIA) is another rapid, single-stage immunoassay technique that has been developed for detecting related chlorinated compounds like 2,4-Dichlorophenoxyacetic acid. mdpi.com

The detection limits for this compound are method-dependent and influenced by the sample matrix. In comprehensive two-dimensional gas chromatography coupled with tandem mass spectrometry (GCxGC-MS/MS), instrument detection limits (IDLs) for various PCB congeners can be in the low picogram range. gcms.cz For instance, a study using this technique reported an IDL of 0.020 pg for 4,4'-Dichlorobiphenyl (B164843). gcms.cz EPA Method 1668A is a high-resolution method capable of achieving very low detection limits, making it suitable for complex matrices, though it is more expensive than other methods like EPA Method 8082. epri.com The choice of analytical method and the desired detection limit often depend on the specific research objectives and the complexity of the sample being analyzed. epri.com

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex matrices such as soil, sediment, tissue, and water necessitates robust sample preparation and extraction techniques to isolate the analyte from interfering substances. epa.govgcms.cz The choice of method depends heavily on the sample type and the subsequent analytical technique. gcms.cz

For solid and tissue samples, a common initial step is solvent extraction. epa.gov Methods like Soxhlet extraction (Method 3540), automated Soxhlet (Method 3541), pressurized fluid extraction (Method 3545), microwave extraction (Method 3546), and ultrasonic extraction (Method 3550) are frequently employed, often using solvent mixtures like hexane-acetone or methylene (B1212753) chloride-acetone. epa.gov Supercritical fluid extraction (Method 3562) is another technique applicable to both solid and tissue samples. epa.gov For instance, transformer oil-polluted soil has been used as a source for isolating bacteria capable of degrading this compound, highlighting the need for effective extraction from such complex solid matrices. researchgate.net

Aqueous samples are typically extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). epa.govepa.gov In LLE (Method 3510 or 3520), methylene chloride is often used to partition the this compound from the water. epa.gov SPE (Method 3535) has become increasingly popular due to its efficiency and reduced solvent consumption. epa.gov This technique involves passing the water sample through a cartridge containing a solid sorbent, such as C18-bonded silica, which retains the organic compounds. epa.gov The retained analytes are then eluted with a small volume of an organic solvent like ethyl acetate (B1210297) followed by methylene chloride. epa.gov

Following the initial extraction, a "cleanup" step is often required to remove co-extracted interfering compounds that could affect the chromatographic analysis. epa.gov This is particularly crucial for complex matrices. Various cleanup techniques can be employed, and the choice depends on the nature of the interferences.

The table below summarizes common extraction techniques for different matrices.

Quantitative Analysis and Data Interpretation in Research Studies

Quantitative analysis of this compound in research studies primarily involves chromatographic methods coupled with sensitive detectors, where the instrument's response is compared to that of a known standard. chemservice.com The interpretation of the resulting data requires careful consideration of calibration, quality control, and the potential for interferences.

In gas chromatography (GC), quantification is typically achieved by creating a calibration curve. epri.com This involves analyzing a series of standard solutions of this compound at known concentrations to establish a linear relationship between concentration and the detector's response (e.g., peak area). epri.com The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. epri.com To improve accuracy and account for variations in extraction efficiency and instrument response, internal standards are often used. vulcanchem.com A deuterated form of the compound, such as this compound-d8, can serve as an ideal internal standard because it behaves chemically and chromatographically almost identically to the non-deuterated analyte but can be distinguished by mass spectrometry. vulcanchem.com

Data interpretation in complex environmental or biological samples must also consider the potential for co-eluting compounds, which can interfere with the accurate quantification of this compound. rsc.org High-resolution capillary columns and techniques like GC-MS or GCxGC-MS/MS help to separate and selectively detect the target analyte, minimizing such interferences. gcms.cz In GC-MS, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only the specific ions characteristic of this compound. rsc.org